Lawesson's reagent
Overview
Description
Mechanism of Action
Target of Action
Lawesson’s Reagent (LR) is primarily used as a thionating agent in organic synthesis . Its primary targets are carbonyl compounds, specifically ketones, esters, and amides . These compounds play a crucial role in various biochemical reactions, and their transformation can significantly alter the properties of the resulting molecules.
Mode of Action
LR interacts with its targets by converting carbonyl groups into thiocarbonyl compounds . This conversion is facilitated by the formation of a more reactive dithiophosphine ylide, which is in equilibrium with LR in solution . The reaction with a carbonyl compound gives rise to a thiaoxaphosphetane intermediate . The driving force behind this reaction is the formation of a stable P=O bond in a cycloreversion step .
Biochemical Pathways
The conversion of carbonyl groups to thiocarbonyl groups can affect various biochemical pathways. For instance, the thionation of natural compounds can lead to the construction of biologically valuable heterocycles . Additionally, the thionation of various carbonyl groups can result in the synthesis of thioketones, thioesters, and thioamides .
Result of Action
The primary molecular effect of LR’s action is the conversion of carbonyl groups into thiocarbonyl groups . This conversion can significantly alter the properties of the resulting molecules, potentially leading to new chemical behaviors and applications. For instance, thiocarbonyl chlorins synthesized from natural chlorophyll a using LR have shown a significant bathochromic shift in the absorption and fluorescence bands .
Action Environment
The action, efficacy, and stability of LR can be influenced by various environmental factors. For instance, reactions using LR typically require higher temperatures and a large excess of the thionating agent . Additionally, the reaction time can be shortened significantly if reactions are carried out using microwave irradiation techniques .
Biochemical Analysis
Biochemical Properties
Lawesson’s reagent is a mild and convenient thionating agent for ketones, esters, and amides that allows the preparation of thioketones, thioesters, and thioamides . The more electron-rich a carbonyl is, the faster the carbonyl group will be converted into the corresponding thiocarbonyl by Lawesson’s reagent .
Cellular Effects
It has been used to synthesize various sulfur-containing compounds, which may have diverse effects on cellular processes .
Molecular Mechanism
Lawesson’s reagent has a four-membered ring of alternating sulfur and phosphorus atoms. The central phosphorus/sulfur four-membered ring dissociates to form two reactive dithiophosphine ylides . Much of the chemistry of Lawesson’s reagent is in fact the chemistry of this reactive intermediate .
Temporal Effects in Laboratory Settings
It is known that the main advantage of Lawesson’s reagent over phosphorus pentasulfide is its lesser requirement and shorter reaction time, primarily if reactions are carried out using microwave irradiation techniques .
Metabolic Pathways
It is known that Lawesson’s reagent is used in the thionation of various carbonyl groups .
Preparation Methods
Lawesson’s reagent can be prepared in the laboratory by heating a mixture of anisole with phosphorus pentasulfide until the mixture becomes clear and no more hydrogen sulfide is formed . The resulting product is then recrystallized from toluene or xylene . This method is convenient and yields a pure product, although it is important to handle the compound in a fume hood due to its strong and unpleasant odor .
Chemical Reactions Analysis
Lawesson’s reagent primarily undergoes thionation reactions, where it converts carbonyl compounds into thiocarbonyl compounds . The reagent is effective for thionating ketones, esters, amides, lactones, and quinones . The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes cycloreversion to form the thiocarbonyl product and a stable phosphorus-oxygen bond . Common reagents and conditions used in these reactions include heating and the use of solvents such as toluene or xylene . Major products formed from these reactions include thioketones, thioesters, thioamides, and thiolactones .
Scientific Research Applications
Lawesson’s reagent has a wide range of applications in scientific research. In organic chemistry, it is used for the thionation of various carbonyl compounds, enabling the synthesis of thiocarbonyl compounds . These thiocarbonyl compounds are valuable intermediates in the synthesis of biologically active molecules, such as heterocycles and natural products . In biology and medicine, Lawesson’s reagent is used to modify biomolecules, such as steroids and terpenoids, to study their biological activities . Additionally, it has applications in the preparation of organothiophosphorus compounds, which have uses in the pesticide industry, medical fields, and as oil additives .
Comparison with Similar Compounds
Lawesson’s reagent is often compared with phosphorus pentasulfide, another commonly used thionation agent . While both reagents are effective for converting carbonyl compounds into thiocarbonyl compounds, Lawesson’s reagent has several advantages. It requires lesser amounts and shorter reaction times, especially when reactions are carried out using microwave irradiation techniques . Additionally, Lawesson’s reagent is more convenient to handle and provides higher yields . Other similar compounds include hydrogen sulfide, thiophosphoryl chloride, and bis(trimethylsilyl)sulfide . Lawesson’s reagent is preferred due to its mild reaction conditions and versatility in thionation reactions .
Properties
IUPAC Name |
2,4-bis(4-methoxyphenyl)-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2P2S4/c1-15-11-3-7-13(8-4-11)17(19)21-18(20,22-17)14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHGBZLNZZVTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P2(=S)SP(=S)(S2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2P2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066460 | |
Record name | p-Anisyldithiophosphonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white, light yellow, or light brown powder with a stench; [Sigma-Aldrich MSDS] | |
Record name | Lawesson's reagent | |
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CAS No. |
19172-47-5 | |
Record name | Lawesson's reagent | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19172-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Lawesson's reagent | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019172475 | |
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Record name | 19172-47-5 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150550 | |
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Record name | 1,3,2,4-Dithiadiphosphetane, 2,4-bis(4-methoxyphenyl)-, 2,4-disulfide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Anisyldithiophosphonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-ANISYLDITHIOPHOSPHONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4125MQ8RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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